
2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one is an organic compound with a unique structure that includes both diethylamino and oxazinone functional groups
准备方法
The synthesis of 2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one typically involves the reaction of diethylamine with a suitable precursor under controlled conditions. One common method involves the use of diethylamine and a ketone derivative, followed by cyclization to form the oxazinone ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .
化学反应分析
2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The diethylamino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The oxazinone ring can be hydrolyzed under acidic or basic conditions to yield corresponding amides or carboxylic acids
科学研究应用
2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of polymers and as a precursor in the synthesis of various industrial chemicals
作用机制
The mechanism of action of 2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The oxazinone ring can participate in nucleophilic and electrophilic reactions, further influencing biological pathways .
相似化合物的比较
2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one can be compared with similar compounds such as:
2-(Diethylamino)ethanol: Similar in having a diethylamino group but lacks the oxazinone ring.
2-(Diethylamino)ethyl chloride: Contains a diethylamino group but has different reactivity due to the presence of a chloride group.
2-(Diethylamino)ethyl methacrylate: Used in polymer chemistry, similar in having a diethylamino group but different in overall structure and applications .
This compound’s unique combination of functional groups makes it versatile and valuable in various scientific and industrial applications.
属性
CAS 编号 |
90062-19-4 |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC 名称 |
2-(diethylamino)-5,6-dimethyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C10H16N2O2/c1-5-12(6-2)10-11-9(13)7(3)8(4)14-10/h5-6H2,1-4H3 |
InChI 键 |
YLMLCGCPNHSWDW-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC(=O)C(=C(O1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14394244.png)

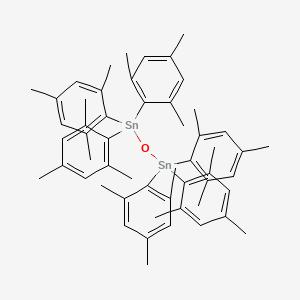
![Bicyclo[2.2.2]oct-2-ene, 2-bromo-](/img/structure/B14394251.png)
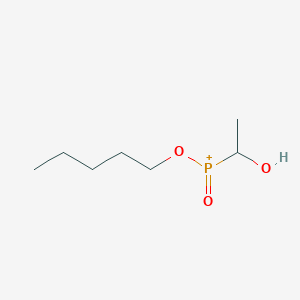
![Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite](/img/structure/B14394260.png)
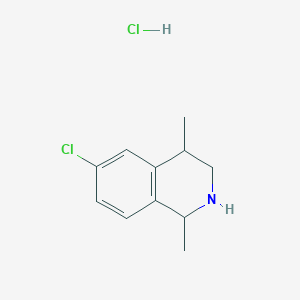
![(1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone](/img/structure/B14394274.png)
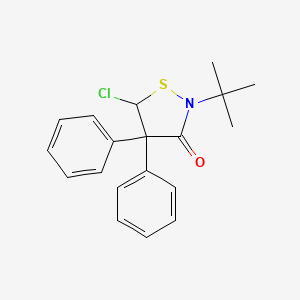
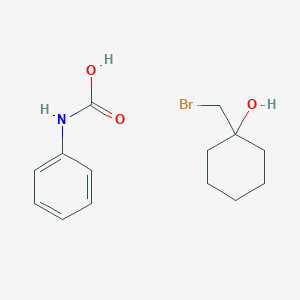
![N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14394305.png)
![Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane](/img/structure/B14394307.png)
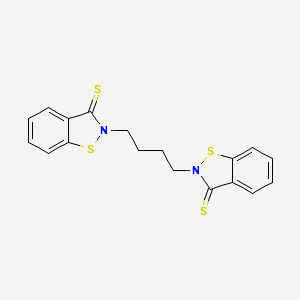
![3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14394324.png)
